molecular formula C13H12N2O3 B5338285 N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide

N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide

Cat. No.: B5338285
M. Wt: 244.25 g/mol
InChI Key: UCKIDAFAFFYCJD-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide is a compound that belongs to the class of organic compounds known as benzamides. This compound is characterized by the presence of a furan ring and a methoxy group attached to a benzamide structure. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide typically involves the condensation reaction between furan-3-carbaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

  • N-[(Z)-furan-2-ylmethylideneamino]-4-methoxybenzamide
  • N-[(Z)-thiophen-3-ylmethylideneamino]-4-methoxybenzamide
  • N-[(Z)-pyridin-3-ylmethylideneamino]-4-methoxybenzamide

Comparison: N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties Compared to its analogs with thiophene or pyridine rings, the furan derivative may exhibit different reactivity and biological activity

Properties

IUPAC Name

N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-12-4-2-11(3-5-12)13(16)15-14-8-10-6-7-18-9-10/h2-9H,1H3,(H,15,16)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKIDAFAFFYCJD-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C\C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823940
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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